9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound belonging to the class of chromeno[8,7-e][1,3]oxazin-2-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydroxylamine hydrochloride to form the oxazine ring. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
The compound has shown potential in biological and medicinal research. It exhibits anti-inflammatory and antimicrobial properties, making it a candidate for drug development. Studies have also investigated its effects on various cellular pathways and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-κB pathway, reducing inflammation and cytokine production .
Comparison with Similar Compounds
Similar Compounds
- 9-(2-chlorophenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
- 9-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
- 9-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2-one
Uniqueness
Compared to similar compounds, 9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one stands out due to its specific substituents, which enhance its chemical stability and biological activity
Properties
Molecular Formula |
C22H23NO3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
9-(3,5-dimethylphenyl)-3-ethyl-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H23NO3/c1-5-17-15(4)18-6-7-20-19(21(18)26-22(17)24)11-23(12-25-20)16-9-13(2)8-14(3)10-16/h6-10H,5,11-12H2,1-4H3 |
InChI Key |
PQGSOSUMKDSSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC(=CC(=C4)C)C)OC1=O)C |
Origin of Product |
United States |
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